

Introduction: The Strategic Importance of 5-Bromo-4-chloro-1H-indazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-4-chloro-1H-indazole**

Cat. No.: **B1520531**

[Get Quote](#)

5-Bromo-4-chloro-1H-indazole (CAS No. 1082041-90-4) is a halogenated heterocyclic compound that has emerged as a pivotal building block in modern medicinal chemistry.^{[1][2]} Its structural core, the indazole ring system, is recognized as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets.^{[3][4]} Indazole and its derivatives are particularly prominent in the development of protein kinase inhibitors, a cornerstone of targeted cancer therapy, due to their ability to mimic the adenine region of ATP and interact with the enzyme's hinge region.^{[4][5][6]}

The specific substitution pattern of **5-Bromo-4-chloro-1H-indazole**—a bromine atom at the 5-position and a chlorine atom at the 4-position—provides researchers with a unique and powerful tool. The bromine atom serves as a versatile synthetic handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions, while the electron-withdrawing chlorine atom modulates the electronic properties of the ring system, influencing binding affinities and metabolic stability. This guide offers a Senior Application Scientist's perspective on the core properties, reactivity, and strategic application of this compound in drug discovery workflows.

Core Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis and screening. The key characteristics of **5-Bromo-4-chloro-1H-indazole** are summarized below.

Property	Value	Source
CAS Number	1082041-90-4	[1] [2]
Molecular Formula	C ₇ H ₄ BrCIN ₂	[2]
Molecular Weight	231.48 g/mol	[2]
Physical Form	Solid	[1]
Boiling Point	374.7 °C at 760 mmHg (Predicted)	[7]
Density	1.878 g/cm ³ (Predicted)	[7]
Flash Point	180.4 °C (Predicted)	[7]

Spectroscopic Signature: ¹H NMR

The predicted ¹H NMR spectrum provides a clear fingerprint for structural confirmation.

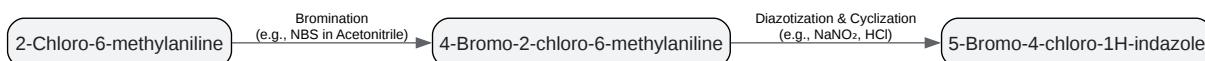
- ¹H NMR (400 MHz, DMSO-d₆, Predicted): δ 13.60 (s, 1H), 8.15 (s, 1H), 7.62 (d, 1H), 7.52 (d, 1H).[\[7\]](#)
 - δ 13.60 (singlet, 1H): This downfield signal is characteristic of the acidic N-H proton of the indazole ring.
 - δ 8.15 (singlet, 1H): Corresponds to the proton at the C3 position.
 - δ 7.62 & 7.52 (doublets, 1H each): These signals represent the two coupled aromatic protons on the benzene portion of the indazole ring.

Synthesis and Chemical Reactivity: A Platform for Innovation

The utility of **5-Bromo-4-chloro-1H-indazole** lies in its predictable reactivity, which allows for its strategic incorporation into more complex molecules.

Synthetic Strategy Overview

While multiple synthetic routes to substituted indazoles exist, a common and effective approach involves the diazotization and subsequent cyclization of a substituted 2-methylaniline derivative.^[3] A plausible pathway for **5-Bromo-4-chloro-1H-indazole** is outlined below. The choice of this pathway is guided by the commercial availability of starting materials and the reliability of the reaction sequence.



[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **5-Bromo-4-chloro-1H-indazole**.

Causality Behind Experimental Choices:

- **Bromination:** The synthesis begins with a regioselective bromination of 2-chloro-6-methylaniline. N-Bromosuccinimide (NBS) is a preferred reagent for this step as it is a reliable source of electrophilic bromine that allows for controlled monobromination, typically para to the activating amino group.
- **Diazotization and Cyclization:** The resulting aniline is converted to a diazonium salt using sodium nitrite in an acidic medium. This intermediate is unstable and cyclizes in situ, driven by the proximity of the methyl group, to form the stable indazole ring system. This classic approach is widely used for indazole synthesis due to its efficiency and scalability.^[8]

Core Reactivity: The C5-Bromine Handle

The most significant feature from a medicinal chemistry perspective is the bromine atom at the C5 position. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the construction of C-C, C-N, and C-O bonds. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide array of substituents at this position.

- **Suzuki Coupling:** Reaction with boronic acids or esters to form biaryl compounds.
- **Buchwald-Hartwig Amination:** Reaction with amines to introduce diverse amino substituents.

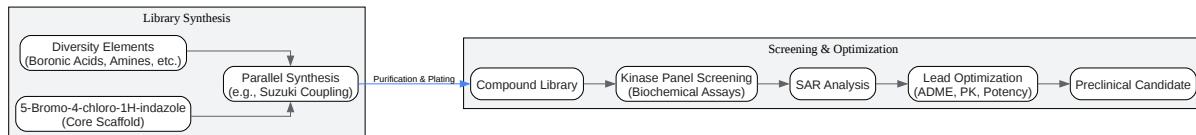
- Sonogashira Coupling: Reaction with terminal alkynes to create alkynyl-indazoles.

Application in Drug Discovery: A Privileged Scaffold in Action

The indazole core is a validated pharmacophore in numerous FDA-approved drugs, particularly kinase inhibitors like Pazopanib and Axitinib.^{[3][6][9]} **5-Bromo-4-chloro-1H-indazole** serves as a critical starting material for the discovery of new chemical entities in this class.

Workflow in a Kinase Inhibitor Program

The journey from a building block to a clinical candidate is a multi-step process. **5-Bromo-4-chloro-1H-indazole** enters this workflow at the crucial "Hit-to-Lead" and "Lead Optimization" stages.



[Click to download full resolution via product page](#)

Caption: Role of **5-Bromo-4-chloro-1H-indazole** in a drug discovery workflow.

This workflow highlights how the core scaffold is systematically modified. The bromine atom is leveraged to create a library of analogs, each with a different substituent at the 5-position.^[10] This library is then screened against a panel of kinases to identify compounds with the desired potency and selectivity. The resulting SAR data guides further optimization of the lead compounds.

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical, self-validating procedure for coupling an aryl boronic acid to the 5-position of the indazole core.

Objective: To synthesize 5-Aryl-4-chloro-1H-indazole.

Methodology:

- Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **5-Bromo-4-chloro-1H-indazole** (1.0 eq), the desired aryl boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K_2CO_3 , 3.0 eq).
 - Causality: An excess of the boronic acid is used to drive the reaction to completion. K_2CO_3 is a common and effective inorganic base for activating the boronic acid in the catalytic cycle.
- Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($[Pd(dppf)Cl_2]$), typically at 2-5 mol %.
 - Causality: $Pd(dppf)Cl_2$ is a robust and versatile catalyst for Suzuki couplings, known for its high efficiency and tolerance of various functional groups.[\[10\]](#)
- Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 ratio).
 - Causality: The solvent system must be able to dissolve both the organic starting materials and the inorganic base. Water is crucial for the transmetalation step of the catalytic cycle. Degassing is critical to prevent oxidation and deactivation of the $Pd(0)$ active catalyst.
- Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous

sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

- Self-Validation: The success of the reaction is validated by comparing the LC-MS and ^1H NMR data of the purified product against the expected values for the desired 5-aryl-4-chloro-1H-indazole.

Safety and Handling

As a laboratory chemical, **5-Bromo-4-chloro-1H-indazole** must be handled with appropriate precautions.

- Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Precautionary Measures: Use in a well-ventilated area (fume hood). Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[1]

Conclusion

5-Bromo-4-chloro-1H-indazole is far more than a simple chemical intermediate; it is a strategically designed tool for modern drug discovery. Its indazole core provides a biologically relevant scaffold, while its specific halogenation pattern offers a gateway to extensive chemical diversification. The C5-bromo group, in particular, enables researchers to readily access vast chemical space through robust and well-understood cross-coupling methodologies. A thorough understanding of its properties, reactivity, and synthetic context empowers scientists to leverage this molecule to its full potential in the quest for novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-4-chloro-1H-indazole | 1082041-90-4 [sigmaaldrich.com]
- 2. CAS 1082041-90-4 | 5-bromo-4-chloro-1H-indazole - Synblock [synblock.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjpscitech.com [caribjpscitech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Bromo-4-chloro-1H-indazole, CAS No. 1082041-90-4 - iChemical [ichemical.com]
- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 5-Bromo-4-chloro-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1520531#5-bromo-4-chloro-1h-indazole-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com